2-Chloroethyl chloroformate

Description

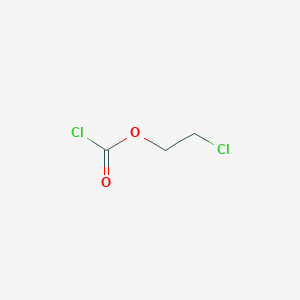

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c4-1-2-7-3(5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDDJQGVOFZBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060832 | |

| Record name | 2-Chloroethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroethyl chloroformate is a liquid. (EPA, 1998), Colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline] | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

312.3 °F at 760 mmHg (EPA, 1998), 155 °C | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in cold water, Sol in alcohol, ether, acetone, benzene | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3847 (EPA, 1998) - Denser than water; will sink, 1.3847 @ 20 °C/4 °C | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

13 mm Hg at 48-49 °C | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/ | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

627-11-2 | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonochloridic acid, 2-chloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 2-chloroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D32H07Z9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Chloroethyl chloroformate chemical properties and structure

An In-depth Technical Guide to 2-Chloroethyl Chloroformate: Chemical Properties and Structure

Introduction

This compound (CAS No. 627-11-2) is an organochlorine compound and a derivative of carbonic acid, belonging to the chloroformate ester family.[1] It presents as a colorless to pale yellow liquid with a pungent, irritating odor.[1] This chemical is a versatile and highly reactive intermediate, making it a crucial building block in modern organic synthesis.[2][3] Its primary applications are in the pharmaceutical and agrochemical industries, where it is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and pesticides.[1][2][4] Its reactivity stems from its structure as an acyl chloride, which renders it an excellent electrophile for reactions with various nucleophiles.[3]

Chemical Structure and Identifiers

This compound's structure consists of an ethyl chloroformate backbone with a chlorine atom substituent on the 2-position of the ethyl group.[5]

-

InChI: InChI=1S/C3H4Cl2O2/c4-1-2-7-3(5)6/h1-2H2[1][5][6][12][13]

-

InChIKey: SVDDJQGVOFZBNX-UHFFFAOYSA-N[1][2][5][6][8][11][12][13]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 142.97 g/mol | [2][7][8][9][10][11][12] |

| Appearance | Colorless to pale yellow liquid | [1][5][8] |

| Density | 1.385 g/mL at 25 °C | [8][12][13] |

| Boiling Point | 155-156 °C | [8][12][13] |

| Melting Point | -70 °C (-94 °F) | [14] |

| Flash Point | 70 °C (158 °F) | [5][8][12][13][14] |

| Vapor Pressure | 0.23 psi (20 °C) | [8][12][13] |

| Refractive Index | 1.446 - 1.4483 at 20 °C | [1][5][8][12][13] |

| Solubility | Insoluble in cold water; Soluble in ether, benzene, acetone, alcohol, toluene, ketones. | [1][8][11][15] |

| Water Reactivity | Decomposes slowly in water to form ethanol, HCl, and CO₂. | [6][8][16] |

Reactivity and Mechanisms

This compound is an excellent electrophile, a characteristic derived from its acyl chloride functionality.[3] This high reactivity allows it to readily participate in nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, leading to the formation of esters, amides (carbamates), and thioesters, respectively.[3]

One of its primary roles in multi-step synthesis is as a protecting group for alcohols and amines.[2][3] It reacts with these functional groups to form 2-chloroethoxycarbonyl esters, which are stable under many reaction conditions but can be easily removed when needed.[2][11]

The solvolysis of this compound exhibits a dual mechanism that is highly dependent on the solvent's properties.[2] In solvents with low ionizing power, such as aqueous ethanol, an addition-elimination mechanism is favored.[2] Conversely, in solvents with high ionizing power and low nucleophilicity, like aqueous fluoroalcohols, an ionization mechanism prevails.[2]

Experimental Protocols

Synthesis Methods

Several methods are employed for the synthesis of this compound, with the choice depending on the desired scale and purity.

-

Phosgenation of Ethylene Derivatives:

-

From Ethylene Oxide: This method involves the reaction of ethylene oxide with phosgene in the presence of a small amount of pyridine, yielding this compound as the sole product.[5]

-

From 2-Chloroethanol (Ethylene Chlorohydrin): A common laboratory and industrial method involves bubbling gaseous phosgene into 2-chloroethanol.[6] The reaction is typically conducted at low temperatures (below 40°C, ideally around 0°C) in an anhydrous solvent like benzene or ether to stabilize intermediates and prevent side product formation.[2][6]

-

-

Chlorination of Chloroformate Precursors:

-

Two-Step Synthesis from Chloroform: For large-scale manufacturing, a two-step process is often used. First, ethyl chloroformate is synthesized by reacting chloroform with ethanol in the presence of hydrogen chloride. The resulting ethyl chloroformate is then chlorinated using hydrogen chloride and a phosphorus oxychloride catalyst. This method can yield this compound with a purity exceeding 99% after purification.[2][4]

-

Direct Chlorination of Ethyl Chloroformate: This alternative to phosgene-based routes involves the direct, free-radical-initiated chlorination of ethyl chloroformate.[2][17] However, this process yields a mixture of isomers, primarily 1-chloroethyl chloroformate and this compound, with the molar ratio of 1- to 2-isomer ranging from 0.5:1 to 2:1.[2][17]

-

Purification

Due to the co-production of isomers (notably 1-chloroethyl chloroformate) and other by-products in chlorination-based syntheses, purification is critical.[2] The standard method for isolating high-purity this compound is fractional distillation under reduced pressure (vacuum).[2] This technique effectively separates the desired product from more volatile by-products and unreacted starting materials.[2]

Spectroscopic Data

The structure of this compound can be confirmed using standard spectroscopic methods. Experimental spectral data are available in various databases.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectral data has been recorded and is available for reference.[1][6][18]

-

Infrared (IR) Spectroscopy: IR spectra are available, providing information about the functional groups present in the molecule.[1][6]

-

Mass Spectrometry (MS): Mass spectral data can be used to determine the molecular weight and fragmentation pattern.[1][6]

Applications

The versatility of this compound makes it a valuable reagent in several fields:

-

Pharmaceutical Industry: It is a key intermediate in the synthesis of various pharmaceutical compounds and APIs.[1][3][4] Notably, it is used in preparing artemisinin-derived dimer carbonates and thiocarbonates, which have shown antimalarial activity.[2][8][11][16]

-

Agrochemicals: The compound serves as a reactive intermediate in the synthesis of pesticides and fungicides, such as Oxadixyl.[1][2][15]

-

Organic Synthesis: It is widely used as a building block for creating esters and amides.[11] Its role as a protecting group for alcohols and phenols is crucial in the selective functionalization of complex molecules during multi-step syntheses.[2][11] It is also employed in peptide synthesis and the creation of various heterocyclic compounds.[1][2]

Safety and Handling

This compound is classified as a highly toxic, corrosive, and flammable substance that poses significant health risks.[1][19]

-

Hazards: It is fatal if inhaled and causes severe skin burns and eye damage.[1][19][20] Inhalation, ingestion, or dermal contact can lead to severe irritation of the respiratory tract, eyes, and skin.[1]

-

Personal Protective Equipment (PPE): Proper safety measures are mandatory when handling this chemical. This includes the use of chemical-resistant gloves, protective clothing, eye/face protection, and respiratory protection in a well-ventilated area.[1][14][19][21]

-

Handling and Storage: It should be handled in a chemical fume hood.[1] Store in a refrigerator at 2-8°C in a dry, well-ventilated place, keeping the container tightly closed.[8][12][13][14] It is incompatible with strong oxidizing agents, alcohols, amines, and alkali.[8][16][21]

-

Reactivity Hazards: It reacts with water and moist air, releasing corrosive hydrogen chloride (HCl) fumes.[6][8][16] It may react vigorously or explosively if mixed with certain ethers in the presence of metal salts.[8][16][21]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 627-11-2 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C3H4Cl2O2 | CID 12305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 627-11-2 [m.chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. Buy this compound | 627-11-2 [smolecule.com]

- 12. This compound 97 627-11-2 [sigmaaldrich.com]

- 13. 2-氯乙基氯甲酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. talentchemicals.com [talentchemicals.com]

- 16. This compound | 627-11-2 [chemicalbook.com]

- 17. US5298646A - Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate - Google Patents [patents.google.com]

- 18. This compound(627-11-2) 1H NMR [m.chemicalbook.com]

- 19. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 20. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 21. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Chloroethyl Chloroformate (CAS: 627-11-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroethyl chloroformate (CAS Number 627-11-2), a versatile reagent in organic synthesis. It details the compound's chemical and physical properties, safety and handling information, primary manufacturing routes, and its significant applications in the pharmaceutical and agrochemical industries. This document includes detailed experimental protocols for its use in the formation of carbamates and as a protecting group, supplemented by workflow diagrams to illustrate these processes. The information is curated to support researchers and professionals in drug development and synthetic chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent, irritating odor.[1] It is an organochlorine compound and a derivative of carbonic acid, belonging to the chloroformate ester family.[1] This bifunctional molecule contains both a reactive chloroformate group and a chloroethyl group, making it a valuable intermediate in a variety of chemical transformations.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 627-11-2[1][2][3][4][5][][7][8] |

| IUPAC Name | 2-chloroethyl carbonochloridate[2][] |

| Molecular Formula | C₃H₄Cl₂O₂[3][5][7] |

| Molecular Weight | 142.97 g/mol [3][4][][7] |

| Synonyms | 2-Chloroethoxycarbonyl chloride, β-Chloroethyl chloroformate[2][3][5] |

| InChI Key | SVDDJQGVOFZBNX-UHFFFAOYSA-N[2] |

| SMILES | C(CCl)OC(=O)Cl[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][5] |

| Odor | Pungent, irritating[1] |

| Boiling Point | 155-156 °C |

| Melting Point | -70 °C[9] |

| Density | 1.385 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.446 |

| Vapor Pressure | 0.23 psi (20 °C) |

| Solubility | Soluble in organic solvents like ether, benzene, and acetone; insoluble in water.[2] |

| Flash Point | 70 °C (158 °F) - closed cup |

Safety and Handling

This compound is a hazardous chemical that requires strict safety precautions during handling and storage. It is classified as toxic if swallowed or inhaled and causes severe skin burns and eye damage.[9]

Table 3: Safety Information for this compound

| Hazard Statement | GHS Classification |

| H301: Toxic if swallowed | Acute toxicity, oral (Category 3)[9] |

| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B)[9] |

| H331: Toxic if inhaled | Acute toxicity, inhalation (Category 3)[9] |

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator.

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, oxidizing agents, and water.[9] The recommended storage temperature is 2-8°C.

Synthesis and Manufacturing

The industrial synthesis of this compound is primarily achieved through two main routes: the reaction of ethylene oxide with phosgene or the chlorination of ethyl chloroformate.[3][5][8]

The reaction between ethylene oxide and phosgene, often catalyzed by pyridine, yields this compound as the sole product.[5] The chlorination of ethyl chloroformate typically produces a mixture of 1-chloroethyl and 2-chloroethyl isomers, which then require separation via fractional distillation.[8]

Applications in Organic Synthesis

This compound is a highly reactive electrophile, making it an excellent reagent for introducing the 2-chloroethoxycarbonyl group onto various nucleophiles, such as alcohols, amines, and thiols.[2] This functionality is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Formation of Carbamates and Carbonates

One of the primary applications of this compound is in the formation of carbamates and carbonates. These reactions proceed via nucleophilic acyl substitution, where an amine or alcohol attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion.

Protecting Group Chemistry

The 2-chloroethoxycarbonyl group can serve as a protecting group for amines and alcohols. A key advantage of this protecting group is its facile removal under mild, non-acidic conditions, which is beneficial in the synthesis of complex molecules with sensitive functional groups.[3]

Synthesis of Pharmaceutical Intermediates

This compound is utilized as a key reagent in the synthesis of several important pharmaceutical intermediates. Notable examples include its use in the preparation of:

-

(4S)-4-hydroxymethyl-N-[(αR)-α-methylbenzyl]-2-oxazolidinone, a chiral auxiliary.[1][2][4]

-

Propargyl dienamide, a precursor to allenic dienamides with potential antitumor activity.[1][2]

-

(±)-7-(2-chloroethyloxycarbonyloxy)-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo-[3,4-b]-pyrazin-5-one.[1]

-

Artemisinin-derived dimer carbonates and thiocarbonates with antimalarial activity.[]

Experimental Protocols

The following sections provide detailed experimental methodologies for common applications of this compound.

General Procedure for Carbamate Formation from a Primary Amine

This protocol outlines a general method for the reaction of this compound with a primary amine to yield the corresponding 2-chloroethyl carbamate.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and triethylamine in anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-chloroethyl carbamate.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the preparation of pharmaceutical and agrochemical compounds. Its bifunctional nature allows for its use in the formation of carbamates and carbonates, as well as in protecting group strategies. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for its effective and safe utilization in a research and development setting.

References

- 1. This compound 97 627-11-2 [sigmaaldrich.com]

- 2. Buy this compound | 627-11-2 [smolecule.com]

- 3. This compound | 627-11-2 | Benchchem [benchchem.com]

- 4. This compound 97 627-11-2 [sigmaaldrich.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. US5298646A - Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate - Google Patents [patents.google.com]

- 9. This compound | C3H4Cl2O2 | CID 12305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and manufacturing of 2-Chloroethyl chloroformate

An In-depth Technical Guide to the Synthesis and Manufacturing of 2-Chloroethyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CECF) is a versatile chemical intermediate of significant importance in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive chloroformate group and a chloroethyl moiety, allows for its use as a protecting group for amines and alcohols, as well as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, detailing the primary synthetic routes, experimental protocols, and key chemical and physical properties.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1] It is crucial to handle this compound with appropriate safety precautions due to its toxicity and corrosive nature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₂O₂ | [2] |

| Molecular Weight | 142.96 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 155-156 °C | [3] |

| Density | 1.385 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.446 | [3] |

| Flash Point | 70 °C (closed cup) | [3] |

| Vapor Pressure | 0.23 psi (20 °C) | [3] |

| Solubility | Insoluble in cold water; soluble in organic solvents. Decomposes in alkaline solutions and hot water. | [1][4] |

| CAS Number | 627-11-2 | [5] |

Synthesis and Manufacturing Routes

The industrial production of this compound is primarily achieved through three main synthetic pathways. The choice of method often depends on the availability of starting materials, safety considerations, and desired purity of the final product.

Phosgene-Based Synthesis

Phosgene, a highly reactive and toxic gas, is a key reagent in the most common and direct methods for producing this compound. These routes require stringent safety protocols.

The reaction of ethylene oxide with phosgene is a direct and efficient method for the synthesis of this compound. This reaction is typically carried out in the presence of a catalyst, such as pyridine, to yield the desired product.[5]

Caption: Reaction of Ethylene Oxide with Phosgene.

Experimental Protocol:

-

Reactants: Ethylene oxide, phosgene, pyridine (catalyst).

-

Procedure: Gaseous phosgene is bubbled into a solution of ethylene oxide, typically in a suitable inert solvent, in the presence of a catalytic amount of pyridine. The reaction is exothermic and requires careful temperature control.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to remove any unreacted starting materials and byproducts.

An alternative phosgene-based route involves the reaction of 2-chloroethanol with phosgene.[5] This method is also highly effective but necessitates the handling of both phosgene and 2-chloroethanol, which are hazardous materials.

Caption: Reaction of 2-Chloroethanol with Phosgene.

Experimental Protocol:

-

Reactants: 2-Chloroethanol (ethylene chlorohydrin), phosgene.

-

Procedure: Gaseous phosgene is bubbled into 2-chloroethanol at a low temperature, typically around 0 °C.[4] The reaction is performed in a reactor designed to handle corrosive gases and exothermic reactions. Anhydrous conditions are important to prevent the hydrolysis of phosgene and the product.

-

Temperature Control: Maintaining a low temperature (below 40°C) is critical to minimize the formation of side products.

-

Purification: The resulting this compound is purified by fractional distillation under vacuum.

Chlorination-Based Synthesis

An alternative to phosgene-based methods is the direct chlorination of ethyl chloroformate. This approach avoids the direct handling of phosgene but can lead to a mixture of chlorinated products, requiring careful control of reaction conditions and efficient purification.

This process involves the chlorination of ethyl chloroformate in the rectifying zone of a distillation reactor to produce a mixture of 1-chloroethyl chloroformate and this compound.[6]

Caption: Chlorination of Ethyl Chloroformate.

Experimental Protocol:

-

Reactants: Ethyl chloroformate, chlorine gas, free radical initiator.

-

Procedure: Ethyl chloroformate is chlorinated in a distillation reactor. The reaction can be initiated by a free radical initiator. The process is controlled to favor the formation of monochlorinated products.

-

Product Ratio: The molar ratio of 1-chloroethyl chloroformate to this compound in the product mixture can range from 0.5:1 to 2:1.[5]

-

Purification: The desired this compound is separated from the isomeric byproduct and any dichlorinated ethyl chloroformates by fractional distillation.

Industrial Two-Step Synthesis from Chloroform and Ethanol

For large-scale manufacturing, a two-step synthesis starting from chloroform and ethanol has been developed. This method is often favored for its cost-effectiveness and the avoidance of directly handling ethylene oxide or 2-chloroethanol.

Caption: Industrial Two-Step Synthesis.

Experimental Protocol:

-

Step 1: Synthesis of Ethyl Chloroformate:

-

Reactants: Chloroform, ethanol, hydrogen chloride.

-

Procedure: Chloroform is reacted with ethanol in the presence of hydrogen chloride to synthesize ethyl chloroformate.[5]

-

-

Step 2: Chlorination of Ethyl Chloroformate:

-

Reactants: Ethyl chloroformate, hydrogen chloride, phosphorus oxychloride (catalyst).

-

Procedure: The intermediate ethyl chloroformate is then chlorinated using hydrogen chloride with phosphorus oxychloride as a catalyst to yield this compound.[5]

-

-

Purity: This process can yield a product with a purity exceeding 99% after meticulous distillation and real-time monitoring of the reaction.[5]

Purification and Quality Control

The purification of this compound is a critical step in its manufacturing process to achieve the high purity required for pharmaceutical and other specialized applications.

Table 2: Purification and Analytical Methods

| Method | Description |

| Fractional Distillation | The primary method for purifying this compound. It is effective in separating the product from unreacted starting materials, byproducts such as 1-chloroethyl chloroformate, and dichlorinated species. This is typically performed under reduced pressure to lower the boiling point and prevent thermal decomposition. |

| Gas Chromatography (GC) | A common analytical technique used to determine the purity of the final product and to quantify any impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to confirm the chemical structure and isomeric purity of this compound. |

| Infrared (IR) Spectroscopy | Can be used to identify the characteristic functional groups present in the molecule. |

Safety Considerations

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood. It is toxic if inhaled or swallowed and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All reactions involving phosgene must be conducted with extreme caution due to its high toxicity.

Applications

The unique chemical structure of this compound makes it a valuable reagent in organic synthesis.

-

Protecting Group: It is widely used for the introduction of the 2-chloroethoxycarbonyl (Clog) protecting group for amines and alcohols. This group is stable under various reaction conditions and can be selectively removed.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, including antiviral and anticancer agents.

-

Agrochemicals: It is used in the manufacturing of certain pesticides and herbicides.

-

Organic Synthesis: It is a versatile building block for the synthesis of various organic compounds, including carbamates, carbonates, and heterocyclic compounds.[5]

Conclusion

The synthesis and manufacturing of this compound can be achieved through several viable routes, with the choice of method depending on factors such as safety, cost, and desired purity. The phosgene-based methods offer direct and high-yielding pathways, while the chlorination of ethyl chloroformate provides a phosgene-free alternative. The industrial two-step process from chloroform and ethanol is a well-established method for large-scale production. Regardless of the synthetic route, careful control of reaction conditions and rigorous purification are essential to obtain high-purity this compound for its critical applications in the pharmaceutical and chemical industries.

References

- 1. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

- 2. This compound | 627-11-2 | Benchchem [benchchem.com]

- 3. US5298646A - Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism of 2-Chloroethyl Chloroformate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 2-chloroethyl chloroformate and primary amines, a crucial transformation in organic synthesis and drug development for the formation of carbamates. This document details the reaction mechanism, potential side reactions, experimental protocols, and factors influencing the reaction outcome, supported by quantitative data and visual diagrams.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with a primary amine proceeds via a well-established nucleophilic acyl substitution mechanism. This process involves the attack of the nucleophilic primary amine on the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable 2-chloroethyl carbamate and hydrochloric acid as a byproduct.[1]

The reaction can be dissected into two key steps:

-

Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the this compound. This results in the formation of a transient, high-energy tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is a good leaving group. Simultaneously, a proton is lost from the nitrogen atom, typically facilitated by a base, to yield the final carbamate product.

A base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is commonly employed in the reaction mixture.[2] Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the primary amine reactant, which would render it non-nucleophilic and halt the reaction.

Key Factors Influencing the Reaction

Several factors can significantly impact the efficiency and outcome of the carbamate formation reaction. Careful control of these parameters is crucial for maximizing the yield of the desired product and minimizing side reactions.

Temperature

Reaction temperature plays a critical role. While elevated temperatures can increase the reaction rate, they can also promote the formation of side products, particularly the intramolecular cyclization product, 2-oxazolidinone.[3] Therefore, the reaction is often carried out at or below room temperature to enhance selectivity.

Solvent

The choice of solvent is important for ensuring the solubility of the reactants and for influencing the reaction rate. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used to prevent hydrolysis of the chloroformate.[4]

Base

The selection of the base is crucial. While its primary function is to scavenge the generated HCl, a strong or sterically unhindered base can promote the formation of 2-oxazolidinone by deprotonating the carbamate nitrogen.[3] Sterically hindered non-nucleophilic bases are often preferred to minimize this side reaction.

Nature of the Primary Amine

The structure of the primary amine, including steric hindrance around the amino group and its electronic properties, will affect its nucleophilicity and, consequently, the reaction rate.

Potential Side Reactions

The most significant side reaction in the synthesis of 2-chloroethyl carbamates is the intramolecular cyclization to form 2-oxazolidinone .[3] This can occur either from the this compound itself under basic conditions or, more commonly, from the formed carbamate product, especially upon heating or in the presence of a strong base.[3] The carbamate nitrogen acts as an internal nucleophile, displacing the chloride from the 2-chloroethyl group.

Another potential side reaction is the formation of ureas if the starting this compound contains impurities of phosgene, which can react with the primary amine.

Quantitative Data

| Primary Amine (R-NH₂) | Product (2-Chloroethyl N-R-carbamate) | Typical Yield (%) | Notes |

| Benzylamine | 2-Chloroethyl N-benzylcarbamate | 85-95 | Reaction is generally high yielding. |

| Aniline | 2-Chloroethyl N-phenylcarbamate | 70-85 | Aromatic amines are less nucleophilic than aliphatic amines, potentially requiring longer reaction times or slightly elevated temperatures. |

| Cyclohexylamine | 2-Chloroethyl N-cyclohexylcarbamate | 90-98 | Aliphatic amines are typically highly reactive. |

| Glycine methyl ester | Methyl 2-((((2-chloroethoxy)carbonyl)amino)acetate) | 75-90 | The ester functionality is generally stable under these reaction conditions. |

Experimental Protocols

The following is a general experimental protocol for the synthesis of a 2-chloroethyl carbamate from a primary amine. This protocol should be adapted and optimized for specific substrates.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.05 eq)

-

Triethylamine (1.1 eq) or another suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of this compound: Slowly add this compound (1.05 eq) to the cooled, stirring solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure 2-chloroethyl carbamate.

Conclusion

The reaction of this compound with primary amines is a robust and widely used method for the synthesis of 2-chloroethyl carbamates. A thorough understanding of the nucleophilic acyl substitution mechanism, the factors influencing the reaction, and potential side reactions is essential for achieving high yields and purity. The provided experimental protocol serves as a general guideline for researchers, and optimization of the reaction conditions for each specific substrate is recommended. This reaction remains a valuable tool in the arsenal of synthetic chemists, particularly in the fields of medicinal chemistry and drug development.

References

The Dual Role of 2-Chloroethyl Chloroformate: A Technical Guide to its Application as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular transformations with high selectivity and yield. Among the diverse arsenal of protecting groups available to chemists, 2-chloroethyl chloroformate has emerged as a versatile and valuable reagent, particularly for the protection of primary and secondary amines, as well as alcohols. Its reactivity as an electrophile allows for the efficient formation of stable carbamate and carbonate linkages, respectively.[1][2][3] This guide provides an in-depth technical overview of the role of this compound as a protecting group, detailing its application, reaction mechanisms, and protocols for both protection and deprotection.

Core Principles and Reactivity

This compound (ClCOOCH₂CH₂Cl) is a reactive organic compound featuring a chloroformate functional group.[2][3] The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by heteroatoms such as nitrogen and oxygen.[3] This inherent reactivity forms the basis of its utility as a protecting group.

The protection of an amine or an alcohol with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen or oxygen atom attacks the carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride ion yields the corresponding 2-chloroethyl carbamate or 2-chloroethyl carbonate, effectively "masking" the nucleophilicity of the original functional group. This protection strategy is crucial in complex syntheses where the unprotected amine or alcohol could otherwise lead to undesired side reactions.

Protection of Amines and Alcohols: Methodology and Data

The 2-chloroethoxycarbonyl (Cbz-Cl) group serves as an effective protecting group for a wide range of primary and secondary amines and alcohols. The following sections provide detailed experimental protocols and a summary of quantitative data for these transformations.

Protection of Amines

The reaction of this compound with primary and secondary amines readily forms stable 2-chloroethyl carbamates. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for the Protection of Amines

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Amine Protection

| Substrate (Amine) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Aniline | Pyridine | DCM | 2 | RT | 92 |

| Benzylamine | TEA | THF | 3 | RT | 88 |

| Diethylamine | DIPEA | DCM | 1.5 | 0 to RT | 95 |

| Piperidine | TEA | DCM | 2 | 0 to RT | 91 |

| (S)-(-)-α-Methylbenzylamine | Pyridine | DCM | 4 | RT | 85 |

Protection of Alcohols

Primary and secondary alcohols can be efficiently protected as 2-chloroethyl carbonates. Similar to amine protection, a base is typically employed to scavenge the HCl generated.

Experimental Protocol: General Procedure for the Protection of Alcohols

-

Dissolution: Dissolve the alcohol substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., DCM, THF, or pyridine).

-

Base Addition: Add a base such as pyridine or triethylamine (1.5 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C.

-

Reagent Addition: Add this compound (1.2 equivalents) dropwise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-5 hours.

-

Work-up: Quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with dilute acid (e.g., 1 M HCl) if a tertiary amine base was used, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to afford the crude product for further purification if necessary.

Quantitative Data for Alcohol Protection

| Substrate (Alcohol) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Benzyl alcohol | Pyridine | DCM | 3 | RT | 94 |

| Cyclohexanol | TEA | THF | 4 | RT | 89 |

| Phenol | Pyridine | Pyridine | 2 | RT | 91 |

| 1-Octanol | TEA | DCM | 3.5 | RT | 90 |

| (R)-(-)-2-Phenyl-1-propanol | Pyridine | DCM | 5 | RT | 87 |

Deprotection of 2-Chloroethyl Carbamates and Carbonates

The utility of a protecting group is critically dependent on the ease and selectivity of its removal. The 2-chloroethoxycarbonyl group is analogous to the well-established 2,2,2-trichloroethoxycarbonyl (Troc) group and can be cleaved under reductive conditions.[1][4] The most common method for the deprotection of Troc-protected compounds is the use of zinc dust in the presence of a proton source, such as acetic acid.[1] This reductive cleavage proceeds via a β-elimination mechanism.

Experimental Protocol: Reductive Deprotection of 2-Chloroethyl Carbamates/Carbonates

-

Dissolution: Dissolve the protected substrate (1.0 equivalent) in a suitable solvent, such as acetic acid, methanol, or a mixture of THF and water.

-

Zinc Addition: Add activated zinc dust (5-10 equivalents) in portions to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-6 hours. The reaction progress can be monitored by TLC.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the excess zinc.

-

Work-up: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can be purified by chromatography or crystallization.

Quantitative Data for Deprotection

| Protected Substrate | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| N-(2-Chloroethoxycarbonyl)aniline | Acetic Acid | 2 | RT | 90 |

| Benzyl 2-chloroethyl carbonate | MeOH | 3 | RT | 88 |

| N-(2-Chloroethoxycarbonyl)diethylamine | THF/H₂O | 4 | RT | 85 |

| Phenyl 2-chloroethyl carbonate | Acetic Acid | 2.5 | RT | 92 |

Application in N-Dealkylation of Tertiary Amines

A notable application of this compound is in the N-dealkylation of tertiary amines.[5] This process involves the reaction of a tertiary amine with this compound to form a quaternary ammonium intermediate, which then fragments to yield a 2-chloroethyl carbamate of the secondary amine and an alkyl chloride. The resulting carbamate can then be deprotected as described above to afford the secondary amine. This two-step sequence provides a valuable method for the transformation of tertiary amines.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the role of this compound in organic synthesis, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Conclusion

This compound serves as a highly effective and versatile protecting group for amines and alcohols in organic synthesis. The formation of stable 2-chloroethyl carbamates and carbonates proceeds in high yields under mild conditions. The key advantage of this protecting group lies in its selective removal through reductive cleavage, typically with zinc, which is orthogonal to many other common protecting group strategies. Furthermore, its application extends to the N-dealkylation of tertiary amines, providing a valuable synthetic tool for the modification of complex nitrogen-containing molecules. The reliable protocols for both protection and deprotection, coupled with its commercial availability, make this compound a valuable addition to the synthetic chemist's toolbox for the strategic manipulation of functional groups in the pursuit of complex target molecules.

References

Navigating the Solubility Landscape of 2-Chloroethyl Chloroformate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroethyl chloroformate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available qualitative data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Topic: Solubility of this compound

This compound is a reactive chemical intermediate widely used in organic synthesis. Its solubility in organic solvents is a critical parameter for reaction design, purification, and formulation development. Understanding its behavior in different solvent systems is paramount for optimizing process efficiency and ensuring safety.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, several sources consistently report its qualitative solubility in a range of common organic solvents. This information is summarized in the table below. It is important to note that terms like "soluble" and "miscible" indicate that the compound dissolves in the solvent, but do not provide information on the saturation limit.

| Organic Solvent | Qualitative Solubility |

| Ether | Soluble[1][2][3] |

| Benzene | Soluble[1][2][3] |

| Acetone | Soluble[1][2][3] |

| Toluene | Soluble[4] |

| Ketones | Soluble[4] |

| Chloroform | Soluble |

| Tetrahydrofuran (THF) | Soluble |

Note: The term "soluble" in this context is based on descriptive accounts from chemical suppliers and databases. For precise applications, experimental determination of solubility at specific temperatures is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is adapted from established principles of solubility testing, such as those outlined in OECD guidelines for similar physical-chemical properties testing.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Vials for sample collection

-

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solute is essential to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated continuously during this period.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

Immediately dilute the collected sample with a known volume of the pure solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: this compound is a toxic and corrosive substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the solubility of a compound in an organic solvent.

References

Proper Handling and Storage of 2-Chloroethyl Chloroformate: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and storage of 2-Chloroethyl chloroformate in a laboratory setting. Adherence to these protocols is critical to mitigate the significant health and safety risks associated with this hazardous chemical.

Hazard Identification and Physicochemical Properties

This compound is a colorless to yellow liquid that is highly toxic, corrosive, and flammable.[1][2][3] It is imperative that all personnel handling this substance are fully aware of its hazardous properties. Vapors of this compound can form explosive mixtures with air and are heavier than air, allowing them to accumulate in low-lying areas.[4] The substance reacts with water, including moisture in the air, to produce toxic and corrosive gases such as hydrogen chloride (HCl).[1][5]

A summary of its key physicochemical and safety data is presented in the table below.

| Property | Value |

| CAS Number | 627-11-2 |

| Molecular Formula | C3H4Cl2O2 |

| Molar Mass | 142.97 g/mol |

| Boiling Point | 155-156 °C (311-312.8 °F)[1] |

| Melting Point | -48 °C (-54.4 °F)[4] |

| Density | 1.385 g/mL at 25 °C |

| Vapor Pressure | 0.23 psi at 20 °C[1] |

| Flash Point | 70 °C (158 °F) - closed cup[6] |

| Storage Temperature | 2-8°C[1] |

Handling Procedures and Personal Protective Equipment (PPE)

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4] Untrained individuals should not handle this chemical under any circumstances.[4]

Engineering Controls

-

Ventilation: Use only in a well-ventilated area or outdoors.[2] A chemical fume hood is essential for all operations.

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2][7]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][3]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound. This includes:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., butyl rubber, Viton®) and protective clothing to prevent skin contact.[2][8]

-

Respiratory Protection: A NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter) is required.[7] In emergency situations, a positive-pressure, self-contained breathing apparatus (SCBA) should be used.[4][5]

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][6]

-

Inert Atmosphere: For long-term storage, keeping the chemical under a nitrogen atmosphere is recommended.[7]

-

Segregation: Store away from incompatible materials, ignition sources, and heat.[2][4][7] The storage area should be secure and clearly labeled.[4]

Incompatible Materials

This compound is incompatible with a range of substances and may react violently:

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response Protocol

The following workflow outlines the general procedure for managing a this compound spill.

Caption: Workflow for managing a this compound spill.

First Aid Procedures

-

Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[4][7] Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with large amounts of tepid water for at least 15 minutes, lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[2][7] Rinse the mouth with water.[2][7] Seek immediate medical attention.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[2] Do not allow the chemical to enter drains or the environment.[7][8]

References

- 1. This compound CAS#: 627-11-2 [m.chemicalbook.com]

- 2. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 3. This compound, 25G | Labscoop [labscoop.com]

- 4. This compound(627-11-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | C3H4Cl2O2 | CID 12305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

A Technical Guide to the Spectral Interpretation of 2-Chloroethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloroethyl chloroformate (CAS Number: 627-11-2). The document outlines the structural interpretation of the compound based on its spectroscopic signatures, presents detailed experimental protocols for data acquisition, and offers a visual correlation between the molecular structure and its spectral features.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₄Cl₂O₂. The structural formula is ClCH₂CH₂OC(O)Cl. The spectral data are consistent with this structure, revealing two distinct methylene groups and a chloroformate functional group. The quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized in the tables below for clear comparison and analysis.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.552 | Triplet | 2H | 5.62 | -O-CH₂ -CH₂-Cl |

| 3.760 | Triplet | 2H | 5.62 | -O-CH₂-CH₂ -Cl |

Solvent: CDCl₃, Instrument Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C =O |

| 70.0 | -C H₂-O- |

| 41.5 | -C H₂-Cl |

Note: Specific peak values for ¹³C NMR are based on typical chemical shift ranges for similar functional groups and require experimental verification for this specific compound.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1775 | Strong | C=O stretch (acid chloride) |

| ~1190 | Strong | C-O stretch (ester-like) |

| ~750 | Strong | C-Cl stretch |

Note: The IR peak values are representative for chloroformates and alkyl halides and should be confirmed with an experimental spectrum of this compound.

Spectral Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays two distinct signals, both of which are triplets, indicating the presence of two adjacent, non-equivalent methylene (-CH₂-) groups.[1]

-

Signal at 4.552 ppm: This downfield triplet is assigned to the protons of the methylene group bonded to the oxygen atom (-O-CH₂-). The electronegative oxygen atom deshields these protons, causing them to resonate at a lower field. The triplet multiplicity arises from the coupling with the two adjacent protons on the neighboring methylene group.

-

Signal at 3.760 ppm: This upfield triplet corresponds to the protons of the methylene group bonded to the chlorine atom (-CH₂-Cl). While chlorine is also electronegative, its deshielding effect is less pronounced than that of the oxygen in the chloroformate group, resulting in a resonance at a higher field compared to the -O-CH₂- protons. The triplet splitting is due to coupling with the adjacent -O-CH₂- protons.

The equal integration value of 2H for both signals confirms the presence of two methylene groups. The coupling constant (J) of 5.62 Hz is identical for both triplets, which is characteristic of vicinal coupling between the two methylene groups in an ethyl fragment.[1]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three unique carbon environments in the this compound molecule.

-

Signal at ~167.5 ppm: This signal in the low-field region is characteristic of a carbonyl carbon in a chloroformate group. The high chemical shift is due to the strong deshielding effect of the double bond to one oxygen and the single bonds to another oxygen and a chlorine atom.

-

Signal at ~70.0 ppm: This peak is assigned to the carbon atom of the methylene group attached to the oxygen (-O-CH₂-). The electronegative oxygen atom causes a significant downfield shift.

-

Signal at ~41.5 ppm: This signal corresponds to the carbon atom of the methylene group bonded to chlorine (-CH₂-Cl). The chlorine atom also deshields the carbon, but to a lesser extent than the oxygen of the ester group.

IR Spectrum Analysis

The IR spectrum provides crucial information about the functional groups present in the molecule.

-

Strong absorption at ~1775 cm⁻¹: This is a characteristic and intense peak for the carbonyl (C=O) stretching vibration of an acid chloride functional group, which is a key feature of chloroformates.

-

Strong absorption at ~1190 cm⁻¹: This band is attributed to the C-O stretching vibration of the ester-like linkage.

-

Strong absorption at ~750 cm⁻¹: This peak is indicative of the C-Cl stretching vibration.

Correlation of Structure and Spectral Data

The following diagram illustrates the logical relationship between the structural fragments of this compound and their corresponding spectral signals.

Experimental Protocols

The following are detailed methodologies for the acquisition of IR and NMR spectra for a liquid sample such as this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically with a diamond or germanium crystal, should be clean.

-

Background Spectrum: A background spectrum is collected first to account for atmospheric and instrumental interferences. The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely. A spectrum of the clean, empty crystal is then recorded.

-

Sample Application: A small drop of neat this compound is placed directly onto the center of the ATR crystal.

-

Data Acquisition: The sample is brought into firm contact with the crystal using the instrument's pressure clamp. The FTIR spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a solvent-moistened soft tissue to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Approximately 5-20 mg of this compound is accurately weighed and placed into a clean, dry vial.

-

About 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), is added to the vial. The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.

-

The vial is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

-

The solution is then transferred into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. It is good practice to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.